Hexyl salicylate

Description

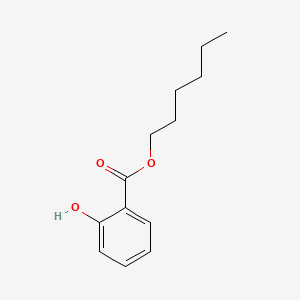

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9,14H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKPKQFHJQGTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038924 | |

| Record name | Hexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6259-76-3 | |

| Record name | Hexyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F78EY72YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Hexyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl salicylate (B1505791) (CAS No. 6259-76-3) is an aromatic ester widely utilized in the fragrance and cosmetic industries for its characteristic sweet, floral, and slightly fruity aroma.[1][2] Beyond its olfactory contributions, a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the core physicochemical characteristics of hexyl salicylate, detailed methodologies for their determination, and visual representations of its synthesis and application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for predicting its behavior in different formulations and environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₃ | [1][3][4][5][6] |

| Molecular Weight | 222.28 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow, oily liquid | [1][3][4][6][7] |

| Odor | Sweet, floral, fruity with herbaceous and woody undertones | [2][3][4][7] |

| Boiling Point | 290 - 295 °C (at 760 mmHg) | [1][3][4][6][8][9] |

| Melting Point | Not available | [1][10] |

| Density | 1.03 - 1.06 g/mL at 20-25 °C | [1][3][4][8][9] |

| Refractive Index (n20/D) | 1.502 - 1.507 | [3][4][5][8][11] |

| Vapor Pressure | 0.0005 - 0.02 mmHg at 20-25 °C | [3][8][10][12] |

| Flash Point | >100 °C to >230 °F (closed cup) | [1][3][4][8][13] |

| Water Solubility | Insoluble; approx. 9 mg/L at 20 °C | [2][4][6][10][12] |

| Solubility in Solvents | Soluble in alcohols, ethers, and other organic solvents. Sparingly soluble in chloroform (B151607) and DMSO.[3][4][6][8] | [3][4][6][8] |

| LogP (n-octanol/water) | 4.91 - 5.5 | [1][3][12] |

| Purity (by GC) | ≥ 98.0% | [4][8][9][11][14] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound is guided by standardized experimental protocols. Below are detailed methodologies for key experiments, based on internationally recognized guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

-

Apparatus : An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be used. For higher precision, differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is employed.

-

Procedure (Distillation Method) :

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the liquid is brought to a slow, steady boil.

-

The temperature is recorded when the distillation rate is stable and the condensation ring is consistent. This temperature is the observed boiling point.

-

The ambient atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

-

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume.

-

Apparatus : A hydrometer, an oscillating densitometer, or a pycnometer.

-

Procedure (Pycnometer Method) :

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the sample is equilibrated to a specific temperature (e.g., 20 °C).

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus : A thermostatted shaker or magnetic stirrer, centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC, GC-MS).

-

Procedure (Flask Method) :

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved this compound.

-

A sample of the clear aqueous phase is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical method.

-

Determination of Partition Coefficient (LogP) (OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is determined using High-Performance Liquid Chromatography (HPLC).

-

Apparatus : An HPLC system with a UV detector and a reverse-phase column (e.g., C18).

-

Procedure :

-

A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

-

A solution of this compound in the mobile phase is prepared and injected into the HPLC system under the same conditions as the reference compounds.

-

The retention time of this compound is measured.

-

The LogP of this compound is then determined by interpolating its retention time on the calibration curve.

-

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is commonly used.

-

Apparatus : A Pensky-Martens closed-cup tester.

-

Procedure :

-

The sample cup is filled with this compound to the mark.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[4][5][8][11][15]

-

Determination of Refractive Index

The refractive index measures how light bends as it passes through a substance.

-

Apparatus : An Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure :

-

The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

Light is passed through the sample, and the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.[6][13][14][16][17]

-

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is used to separate and quantify the components of a mixture.

-

Apparatus : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

-

Procedure :

-

A small, known amount of this compound is dissolved in a suitable solvent and injected into the GC.

-

The components are separated based on their boiling points and interaction with the stationary phase of the column.

-

The FID detects the components as they elute from the column, generating a chromatogram.

-

The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.[18][19][20][21][22]

-

Mandatory Visualizations

Synthesis of this compound

This compound is commercially synthesized via a Fischer esterification reaction. This process involves the reaction of salicylic (B10762653) acid with hexanol in the presence of an acid catalyst, typically sulfuric acid.

Caption: Synthesis of this compound via Fischer Esterification.

Application Workflow in Fragrance Formulation

This compound serves multiple functions in perfumery, acting as a modifier, blender, and fixative. It helps to create and enhance floral, green, and fruity notes while improving the longevity of the fragrance.

References

- 1. scent.vn [scent.vn]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. This compound (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. res.cloudinary.com [res.cloudinary.com]

- 7. This compound - BC Fragrance [shop.bcfragrance.com]

- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 9. This compound | Givaudan [givaudan.com]

- 10. fraterworks.com [fraterworks.com]

- 11. scribd.com [scribd.com]

- 12. belabservices.com [belabservices.com]

- 13. brainkart.com [brainkart.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. precisionlubrication.com [precisionlubrication.com]

- 16. dhymedical.com [dhymedical.com]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]

- 19. ba333.free.fr [ba333.free.fr]

- 20. gcms.cz [gcms.cz]

- 21. agilent.com [agilent.com]

- 22. dmu.dk [dmu.dk]

An In-depth Technical Guide to the Synthesis of Hexyl Salicylate from Salicylic Acid and Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexyl salicylate (B1505791), a widely used fragrance ingredient and potential pharmaceutical intermediate. The primary focus is on the direct esterification of salicylic (B10762653) acid with hexanol, commonly known as the Fischer-Speier esterification. Alternative synthetic routes, including transesterification and the use of solid acid catalysts, are also discussed. This document furnishes detailed experimental protocols, quantitative data from various synthetic approaches, and a visual representation of the experimental workflow to aid in laboratory-scale and pilot-plant production.

Introduction

Hexyl salicylate (hexyl 2-hydroxybenzoate) is an aromatic ester valued for its mild, sweet, and floral scent profile, making it a common component in perfumery and cosmetics.[1] Beyond its use as a fragrance, the salicylate moiety is a key structural feature in many pharmaceutically active compounds, suggesting potential applications for this compound as a precursor or derivative in drug development. The synthesis of this compound is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will delve into the technical aspects of its synthesis, providing researchers with the necessary information for its preparation and purification.

Synthetic Pathways

The most prevalent method for synthesizing this compound is the direct acid-catalyzed esterification of salicylic acid with hexanol.[2] However, other methods have been explored to improve yield, simplify purification, and employ more environmentally benign catalysts.

Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] In the case of this compound, salicylic acid is reacted with hexanol, with sulfuric acid being a common catalyst.[2] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive hexanol) is used, and the water formed during the reaction is removed.[3][4]

Transesterification

An alternative route to this compound is through the transesterification of a more readily available salicylate ester, such as methyl salicylate, with hexanol.[5] This reaction is also typically catalyzed by an acid or a base. Tin-based catalysts have been shown to be effective for this transformation.[6]

Solid Acid Catalysis

To circumvent the issues associated with corrosive and difficult-to-remove liquid acid catalysts like sulfuric acid, research has explored the use of solid acid catalysts. These catalysts, such as sulfated zirconia or tungstated zirconia, are easily filtered from the reaction mixture, simplifying the work-up procedure and offering the potential for catalyst recycling.[7]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various studies on the synthesis of salicylate esters, providing a comparative overview of different catalysts and reaction conditions.

Table 1: Fischer-Speier Esterification of Salicylic Acid and Alcohols

| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Isooctyl Alcohol | Sodium Hydrogen Sulfate (B86663) | - | - | 110 ± 5 | 8-10 | ≥ 95 | ≥ 99.5 | [8] |

| Isooctyl Alcohol | Solid Superacid (TiO₂/SO₄²⁻) | 1:3 | 9% of salicylic acid mass | 185-195 | 3.5 | > 98.2 | - | [7] |

| Isooctyl Alcohol | Solid Superacid (SO₄²⁻/TiO₂-WO₃) | 1:2-1:5 | 1.5-5.5% of total reactant mass | 150-200 | 4-10 | > 80 | > 98 | [7] |

| 2-Ethyl Hexanol | p-Toluene Sulfonic Acid | 1:3 | 0.8 g per 0.05 mol salicylic acid | - (Microwave) | 20 min | 86.76 | - | [9] |

Table 2: Transesterification for Salicylate Ester Synthesis

| Salicylate Ester | Alcohol | Catalyst | Molar Ratio (Ester:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Salicylate | Cyclohexanol | Titanium Isopropoxide | 1:1.1 | 140-170 | 2 | - | [5] |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via Fischer-Speier esterification.

Materials and Equipment

-

Salicylic acid

-

n-Hexanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Reaction Procedure

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine salicylic acid and an excess of n-hexanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass) to the mixture. The addition should be done carefully as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of hexanol (approximately 157 °C). Maintain reflux for several hours (e.g., 4-6 hours) to allow the esterification to proceed towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted salicylic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

-

Aqueous Washes: Wash the organic layer sequentially with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess hexanol using a rotary evaporator.

-

Vacuum Distillation: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.[8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of Fischer-Speier esterification for this compound.

Conclusion

The synthesis of this compound from salicylic acid and hexanol via Fischer-Speier esterification is a robust and well-understood process. By carefully controlling reaction conditions, such as reactant ratios, catalyst loading, and reaction time, high yields of the desired product can be achieved. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers in the fields of fragrance chemistry, organic synthesis, and drug development, enabling the efficient and reproducible synthesis of this compound. Further research into solid acid catalysts holds promise for developing more sustainable and environmentally friendly synthetic routes.

References

- 1. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]

- 2. ScenTree - this compound (CAS N° 6259-76-3) [scentree.co]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN102838487A - Synthesis method of 2-ethylthis compound - Google Patents [patents.google.com]

- 8. CN104355999A - Production method of ethylthis compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of hexyl salicylate (B1505791), a benzoate (B1203000) ester widely utilized in the fragrance and cosmetic industries. While not typically a subject of drug development signaling pathway research, its molecular characteristics are of interest to chemical researchers.

Quantitative Data Summary

The following table summarizes the key quantitative properties of hexyl salicylate for easy reference and comparison.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C13H18O3 | PubChem[1], ChemicalBook[2], Sigma-Aldrich |

| Molecular Weight | 222.28 g/mol | PubChem[1], ChemicalBook[2], Consolidated Chemical[3] |

| Appearance | Colorless to pale yellow liquid | Consolidated Chemical[3] |

| Boiling Point | 290 °C | ChemicalBook[2], Sigma-Aldrich |

| Density | 1.04 g/mL at 25 °C | ChemicalBook[2], Sigma-Aldrich |

| Refractive Index | 1.505 at 20 °C | ChemicalBook[2] |

| CAS Number | 6259-76-3 | PubChem[1], ChemicalBook[2], Consolidated Chemical[3] |

Experimental Protocols & Signaling Pathways

This compound is primarily characterized by its physical and chemical properties relevant to its application in perfumery and cosmetics, such as its floral-green scent profile and stability in various formulations.[2][4] The available scientific literature does not indicate its involvement in specific biological signaling pathways or complex experimental workflows typical of drug development research. Its primary function is as a fragrance ingredient and fixative.[4]

Logical Relationships and Molecular Structure

To visualize the chemical nature of this compound, a logical diagram illustrating the esterification relationship between its constituent molecules, salicylic (B10762653) acid and 1-hexanol, is provided below.

Caption: Logical diagram of the formation of this compound.

References

Spectroscopic Profile of Hexyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for hexyl salicylate (B1505791), a common fragrance ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers in various scientific fields.

Spectroscopic Data Summary

The quantitative spectroscopic data for hexyl salicylate are summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | PubChem[1] |

| Molecular Weight | 222.28 g/mol | PubChem[1] |

| Ionization Mode | Electron Ionization (EI) | PubChem[1], NIST[2] |

| Major Fragment Ions (m/z) | Relative Intensity (%) | Source |

| 120.0 | 99.99 | PubChem[1] |

| 138.0 | 42.02 | PubChem[1] |

| 121.0 | 28.20 | PubChem[1] |

| 43.0 | 23.71 | PubChem[1] |

| 92.0 | 14.10 | PubChem[1] |

| 222.0 (M⁺) | 11.64 | PubChem[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Technique | NEAT | Source |

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| O-H Stretch (Phenolic) | Broad, ~3100-3300 | General Ester IR Data[3] |

| C-H Stretch (Aromatic) | ~3000-3100 | General Ester IR Data[3] |

| C-H Stretch (Aliphatic) | ~2850-2960 | General Ester IR Data[3] |

| C=O Stretch (Ester) | ~1680-1700 | General Ester IR Data[3] |

| C=C Stretch (Aromatic) | ~1450-1600 | General Ester IR Data[3] |

| C-O Stretch (Ester) | ~1200-1300 | General Ester IR Data[3] |

Note: Specific peak values from experimental spectra are not publicly available. The data presented are characteristic ranges for the functional groups present in this compound.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Publicly available, experimentally determined ¹H and ¹³C NMR data for this compound are currently limited. However, Sigma-Aldrich offers a digital Reference Material for this compound on their ChemisTwin® platform, which can be used for sample identity confirmation and quantification via online comparison with an NMR spectrum.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available in the public domain. However, based on the information provided in the data sources and general laboratory practices, the following methodologies are representative of how such data would be obtained.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation: A typical setup would involve a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. Instruments such as the HITACHI M-80 or M-80B have been used to acquire data for this compound.[1]

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C, holding for a few minutes, then ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[1]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu to detect the molecular ion and its fragments.

Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The available data for this compound was obtained using the NEAT technique.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (NEAT): A drop of the neat liquid this compound is placed directly onto the FT-IR spectrometer's sample holder, typically a diamond or zinc selenide (B1212193) ATR (Attenuated Total Reflectance) crystal.

Data Acquisition:

-

A background spectrum of the clean, empty sample holder is recorded.

-

The sample is applied, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Spectra are typically collected over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

-

The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

A standard one-pulse experiment is performed to acquire the ¹H spectrum.

-

Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment is typically used to simplify the spectrum by removing the splitting caused by attached protons.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio compared to ¹H NMR.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of Hexyl Salicylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of hexyl salicylate (B1505791) in various organic solvents. The document summarizes available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents logical models to illustrate key concepts.

Introduction to Hexyl Salicylate

This compound (CAS No. 6259-76-3) is an ester of salicylic (B10762653) acid and hexanol.[1] It is a colorless to pale yellow liquid with a mild, sweet, floral, and fruity aroma.[1] Structurally, it possesses both a lipophilic hexyl chain and a more polar aromatic salicylate functional group, which dictates its solubility behavior.[2] This bifunctional nature makes it readily soluble in many organic solvents while being nearly insoluble in water.[1][3] Understanding its solubility is critical for its application in various fields, including cosmetics, fragrance formulation, and as a potential solvent or carrier in topical pharmaceutical preparations.[4]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, based on safety and application documents, its solubility profile can be summarized as follows. The compound is generally characterized as being highly soluble in non-polar and moderately polar organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Citation |

| Water | Highly Polar Protic | ~6.084 mg/L (25°C) | Insoluble / Negligible | [2][5] |

| Ethanol | Polar Protic | Data not available | Soluble / Readily miscible | [1][2][4] |

| Acetone (B3395972) | Polar Aprotic | ≥ 10% w/v | Soluble | [6][7] |

| Ethers | Polar Aprotic | Data not available | Soluble | [1][3] |

| Isopropyl Myristate | Non-polar | Data not available | Readily miscible | [2] |

| Dipropylene Glycol | Polar Protic | Data not available | Readily miscible | [2] |

| Petrolatum | Non-polar | ≥ 5% w/v | Soluble | [7] |

Note: The values for acetone and petrolatum are minimum solubilities inferred from their use as vehicles in toxicology studies.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature, adapted from the principles of the OECD Guideline 105 "Flask Method".[8]

3.1 Principle

An excess amount of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of this compound in the clear, saturated liquid phase is determined using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3.2 Materials and Equipment

-

This compound (analytical standard, purity ≥99%)

-

Solvent of choice (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

GC or HPLC system with a suitable detector (e.g., FID for GC, UV for HPLC)

3.3 Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial (e.g., 1 mL of this compound to 10 mL of solvent). The exact amount should be sufficient to ensure a visible excess of the liquid ester remains undissolved after equilibration.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should be conducted to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a short period to allow for initial phase separation. To ensure complete removal of undissolved this compound, centrifuge the vials at the same constant temperature.

-

Sample Collection and Dilution: Carefully collect a precise aliquot from the clear supernatant (the saturated solution) using a pipette. To avoid any temperature change that might cause precipitation, this step should be performed quickly. Dilute the aliquot gravimetrically or volumetrically with the solvent to a concentration that falls within the range of the calibration curve.

-

Analytical Quantification: Analyze the diluted sample using a validated GC or HPLC method.

-

Data Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, g/100mL, or mol/L.

Visualizations

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

4.2 Structure-Solubility Relationship

The solubility of this compound is governed by the interplay between its chemical structure and the properties of the solvent, as depicted below.

Caption: Influence of molecular structure on this compound's solvent affinity.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. This compound (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. SALICYLATE D'HEXYLE | TECHNICAL DATA [prodasynth.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. filab.fr [filab.fr]

The Natural Occurrence of Hexyl Salicylate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl salicylate (B1505791), a benzoate (B1203000) ester with the chemical formula C₁₃H₁₈O₃, is a compound recognized for its characteristic floral and slightly sweet aroma. While it is predominantly synthesized for use in the fragrance and cosmetic industries, trace amounts of hexyl salicylate have been identified in various plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including available quantitative data, proposed biosynthetic pathways, and detailed experimental protocols for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Natural Occurrence of this compound in Flora

The presence of this compound in the plant kingdom is limited and typically found in very low concentrations. Its natural occurrence has been reported in the essential oils and absolutes of a select number of plants, as well as in some fruits. The primary function of such volatile compounds in plants is often associated with attracting pollinators, deterring herbivores, or as antimicrobial agents. A summary of plant species reported to contain this compound is provided in Table 1.

Table 1: Documented Natural Sources of this compound

| Plant Species | Common Name | Plant Part | Reference |

| Osmanthus fragrans | Sweet Osmanthus | Flower Absolute | [1][2] |

| Dianthus caryophyllus | Carnation | Flower Absolute | [3] |

| Vanilla planifolia | Vanilla | Bean (Pod) | [3] |

| Malus domestica | Apple | Fruit | The Fragrance Conservatory[1] |

| Vitis vinifera (fermented) | Grape (Brandy) | Fruit | The Fragrance Conservatory[1] |

Quantitative Data on this compound in Plants

Quantitative analysis of this compound in plant materials is scarce due to its trace-level presence. The most definitive quantitative data comes from the analysis of essential oils and absolutes, which are concentrated extracts of plant volatiles. Table 2 summarizes the available quantitative data for this compound in plant-derived materials. It is important to note that the concentration in the fresh plant material would be significantly lower.

Table 2: Quantitative Data of this compound in Plant Extracts

| Plant Species | Type of Extract | Concentration of this compound | Analytical Method |

| Osmanthus fragrans | Flower Absolute | 0.007% | Gas Chromatography (GC) |

Data for Vanilla planifolia and Dianthus caryophyllus absolutes, as well as for apple and brandy, are currently not available in peer-reviewed literature, with mentions limited to them being trace components.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways for other salicylate esters, such as methyl salicylate, a plausible biosynthetic route can be proposed. The synthesis of this compound likely involves the esterification of salicylic (B10762653) acid with hexanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes.[4][5]

These enzymes are known for their substrate promiscuity, meaning they can act on a range of alcohol and acyl-CoA substrates.[6][7][8] This promiscuity suggests that an existing AAT in a plant, which may primarily be involved in the synthesis of other esters, could also catalyze the formation of this compound when both salicylic acid and hexanol are present.

The proposed biosynthetic pathway begins with the synthesis of salicylic acid, which can occur via two main routes in plants: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1][8] Salicylic acid is then activated, likely to salicyl-CoA, and subsequently esterified with hexanol.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

References

- 1. Analysis of Volatile Components in the Molecular Distillation Fractions of Osmanthus fragrans Absolute by GC-MS Combined with Chemometrics Methods [agris.fao.org]

- 2. Analysis of Volatile Components in the Molecular Distillation Fractions of <i>Osmanthus fragrans</i> Absolute by GC-MS Combined with Chemometrics Methods [spgykj.com]

- 3. revues.cirad.fr [revues.cirad.fr]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Substrate promiscuity of acyltransferases contributes to the diversity of hydroxycinnamic acid derivatives in purple coneflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

hexyl salicylate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl salicylate (B1505791) (CAS No. 6259-76-3) is an aromatic ester widely utilized in the fragrance and cosmetic industries for its sweet, floral, and herbaceous scent.[1] Structurally, it is the ester formed from salicylic (B10762653) acid and hexanol.[2][3] Beyond its olfactory properties, its chemical characteristics and interactions are of interest to researchers in various fields, including dermatology and material science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and relevant experimental data.

Chemical Identity and Structure

Hexyl salicylate is chemically known as hexyl 2-hydroxybenzoate.[4] It belongs to the salicylate family, a class of compounds known for their fragrance and pharmaceutical applications.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is presented below. This data is crucial for its application in formulations and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [3][5][4][6] |

| Appearance | Colorless liquid | [1][9] |

| Boiling Point | 290 °C (554 °F) | [3][6] |

| Flash Point | 122 °C (251.6 °F) | [3] |

| Density | 1.04 g/mL at 25 °C | [6] |

| log P (Octanol-Water Partition Coefficient) | 4.91 - 5.7 | [3][7][10] |

| Water Solubility | 6.084 mg/L (Predicted) | [10] |

| Vapor Pressure | 0.0000118 mm Hg at 20 °C (Predicted) | [10] |

| Refractive Index (n20/D) | 1.502 - 1.507 | [9] |

| Purity | ≥99% (GC) | [5][6] |

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of salicylic acid with 1-hexanol (B41254), typically catalyzed by a strong acid.[3]

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of this compound based on standard esterification procedures for similar compounds.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine salicylic acid (1.0 molar equivalent) and 1-hexanol (2.0-3.0 molar equivalents). The excess hexanol helps to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.01-0.05 molar equivalents). Alternatively, a solid acid catalyst can be used.[11]

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol and solvent if used. Water produced during the reaction is continuously removed by azeotropic distillation with the solvent (e.g., n-heptane) and collected in the Dean-Stark trap.[12]

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of salicylic acid. The reaction is typically refluxed for 4-10 hours.[11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[11] Subsequently, wash with water to remove any remaining salts.

-

Isolation: Separate the organic layer containing the this compound. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

-

Purification: Filter off the drying agent. The excess hexanol and any remaining impurities can be removed by vacuum distillation to yield the purified this compound product.[11][12] The purity of the final product should be confirmed by GC analysis.

Logical and Experimental Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from salicylic acid and 1-hexanol.

Caption: Fischer esterification of salicylic acid and 1-hexanol.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps involved in the laboratory synthesis and subsequent purification of this compound.

Caption: Workflow for this compound synthesis and purification.

Applications and Safety Considerations

Applications

-

Fragrance Industry: this compound is a key ingredient in many perfumes and cosmetic products, valued for its floral, green, and slightly fruity aroma.[2][3] It serves as a modifier and fixative in various fragrance compositions.[2]

-

Flavor Industry: It is also used as a flavoring agent in some food and beverage products.[1][9]

-

Pharmaceuticals: In topical formulations, it can function as a solvent or carrier, potentially improving the absorption of active ingredients.[9]

-

Research: It is used as a standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) for quantifying related compounds in various matrices.[1]

Safety and Toxicology

This compound is considered safe for use in cosmetics at specified concentrations. However, it is classified as a skin sensitizer (B1316253) and is restricted under IFRA (International Fragrance Association) standards.[2][3] The European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC) has recommended classifying it as 'Toxic for Reproduction Category 2'. The body metabolizes this compound to salicylic acid, which has been shown to be a teratogen in animal studies at high doses.[13] It is also noted as being very toxic to aquatic organisms.[7][13] Researchers and developers must adhere to regulatory guidelines and perform appropriate safety assessments when formulating products containing this ingredient.

References

- 1. delicarelifesciences.com [delicarelifesciences.com]

- 2. This compound (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. ScenTree - this compound (CAS N° 6259-76-3) [scentree.co]

- 4. This compound | C13H18O3 | CID 22629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound = 99.0 GC 6259-76-3 [sigmaaldrich.com]

- 7. This compound, 6259-76-3 [thegoodscentscompany.com]

- 8. n-Hexyl salicylate [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. CN102838487A - Synthesis method of 2-ethylthis compound - Google Patents [patents.google.com]

- 12. CN104355999A - Production method of ethylthis compound - Google Patents [patents.google.com]

- 13. bubbleandbee.com [bubbleandbee.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Hexyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl salicylate (B1505791) is a widely utilized aromatic ester in the fragrance and cosmetic industries, valued for its sweet, floral, and slightly fruity aroma. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation pathways of hexyl salicylate. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document synthesizes information on its known physical and chemical properties, infers potential degradation mechanisms based on the behavior of related salicylate esters, and outlines the established analytical protocols for its thermal analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the formulation, quality control, and safety assessment of products containing this compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior under various stress conditions. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Hexyl 2-hydroxybenzoate | [1] |

| CAS Number | 6259-76-3 | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 290 °C | [1] |

| Flash Point | > 93.3 °C (Closed Cup) | [2] |

| Vapor Pressure | 0.0005 mm Hg at 25 °C | [2] |

| Solubility | Insoluble in water | [2] |

| Stability | Stable under normal conditions of use and storage. | [2] |

Thermal Stability and Potential Degradation Pathways

Postulated Degradation Mechanisms

The primary pathways for the thermal degradation of this compound are likely to involve the ester functional group and the aromatic ring.

-

Ester Pyrolysis (cis-Elimination): Esters with a β-hydrogen on the alkyl chain can undergo thermal decomposition through a concerted, six-membered ring transition state to yield an alkene and a carboxylic acid. In the case of this compound, this would lead to the formation of 1-hexene (B165129) and salicylic (B10762653) acid. This reaction typically requires elevated temperatures.

-

Hydrolysis: Although primarily a concern in the presence of moisture, thermal energy can accelerate the hydrolysis of the ester bond, especially in the presence of acidic or basic impurities. This reaction would yield salicylic acid and 1-hexanol. Studies on salicylate-based poly(anhydride-esters) have shown that hydrolysis is a significant degradation pathway, particularly at elevated temperatures.

-

Decarboxylation: Salicylic acid, a potential primary degradation product, can undergo decarboxylation at higher temperatures to produce phenol (B47542) and carbon dioxide.

-

Oxidative Degradation: In the presence of oxygen, oxidative degradation of the alkyl chain and the aromatic ring can occur, leading to a complex mixture of smaller, volatile compounds.

The following diagram illustrates the potential primary degradation pathways of this compound under thermal stress.

Caption: Potential primary thermal degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques should be employed. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a substance.

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon heating.

-

Instrumentation: A thermogravimetric analyzer (e.g., METTLER TOLEDO TGA/DSC 1, TA Instruments Q5000).[3][4]

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the key decomposition temperatures.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

-

Objective: To determine the melting point and enthalpy of fusion of this compound, and to detect any exothermic or endothermic events associated with its decomposition.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).

-

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The heat flow to the sample is measured relative to the reference.

-

The resulting DSC thermogram is analyzed to identify thermal events.

-

Evolved Gas Analysis (EGA): TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

EGA techniques are crucial for identifying the gaseous products evolved during the thermal decomposition of a material.

-

Objective: To identify the chemical nature of the volatile degradation products of this compound.

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer or a mass spectrometer via a heated transfer line.[4][5]

-

Methodology:

-

A TGA experiment is performed as described in section 4.1.

-

The gaseous effluent from the TGA furnace is continuously transferred through a heated line to the gas cell of the FTIR spectrometer or the ion source of the mass spectrometer.

-

FTIR spectra or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

-

The spectra are then analyzed to identify the functional groups and molecular weights of the degradation products.

-

The following diagram outlines a typical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the non-volatile and high-molecular-weight components of a sample by thermally decomposing them into smaller, volatile fragments that can be separated and identified.

-

Objective: To obtain a detailed profile of the thermal degradation products of this compound.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.[6]

-

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis tube or cup.

-

The sample is rapidly heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere.[7]

-

The resulting pyrolysis products (pyrolysate) are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns.

-

Conclusion

While direct, quantitative data on the thermal stability and degradation of this compound is not extensively documented, a robust understanding of its potential behavior can be inferred from its chemical structure and the known properties of related salicylate esters. The primary thermal degradation pathways are likely to involve ester pyrolysis, hydrolysis, and decarboxylation of the resulting salicylic acid. For a comprehensive assessment, a multi-technique approach employing TGA, DSC, and EGA (TGA-FTIR/MS), and Py-GC-MS is recommended. The experimental protocols outlined in this guide provide a solid framework for researchers and drug development professionals to rigorously evaluate the thermal stability of this compound and to identify its degradation products, thereby ensuring the quality, safety, and efficacy of formulations containing this important fragrance ingredient.

References

- 1. This compound | C13H18O3 | CID 22629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsec.wwu.edu [amsec.wwu.edu]

- 6. digital.csic.es [digital.csic.es]

- 7. pub.h-brs.de [pub.h-brs.de]

The Olfactory Signature of Hexyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl salicylate (B1505791) (CAS No. 6259-76-3), a salicylic (B10762653) acid hexyl ester, is a widely utilized fragrance ingredient prized for its unique and versatile olfactory properties. It is a colorless to pale yellow liquid that plays a significant role as a modifier and fixative in a variety of fragrance compositions, particularly in floral, green, and fougère accords.[1][2] This technical guide provides an in-depth exploration of the odor profile of hexyl salicylate, including its sensory characteristics, physicochemical properties, and the underlying principles of its olfactory perception. Detailed experimental methodologies for odor analysis are also presented to aid in research and development.

Odor Profile of this compound

The scent of this compound is characterized by a complex interplay of floral, green, and fruity notes, underpinned by a mild, sweet herbaceous quality.[2][3] Its overall odor strength is considered to be mild to moderate.[1] The quality of the raw material can influence its olfactory profile; high-purity this compound presents a clean floral character, whereas lower-grade versions may exhibit undesirable phenolic or "ink-like" off-notes.[1]

The primary facets of its aroma are often described as:

-

Green: Featuring fresh, leafy, and herbaceous undertones, sometimes with a dry, bark-like quality.[1]

-

Fruity: Exhibiting subtle fruity nuances that complement its floral character.[2]

-

Sweet and Herbaceous: A faint, sweet, and herbal quality, sometimes likened to witch-hazel.[1][2]

Quantitative Olfactory Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various formulations and its perception by the olfactory system.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₃ | [5] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 290 °C | [6] |

| Vapor Pressure (est.) | 0.0017 hPa @ 20°C | [5] |

| Log P (Octanol/Water Partition Coefficient) | 4.91 | [6] |

Experimental Protocols for Odor Assessment

The characterization of a fragrance ingredient's odor profile involves a combination of analytical techniques and sensory evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[7]

Objective: To separate the volatile components of a this compound sample and identify the specific odor character of each eluting compound.

Methodology:

-

Sample Preparation: A diluted solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactory Assessment: A trained sensory panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity over time.

-

Data Analysis: The retention times of the odor events are matched with the peaks on the FID chromatogram. The odor descriptors are compiled to create a detailed aromagram of the sample.

Sensory Panel Evaluation

Sensory panels provide qualitative and quantitative data on the overall odor profile of a substance.

Objective: To characterize the odor profile of this compound using a trained human sensory panel.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and trained on a vocabulary of standard odor descriptors.

-

Sample Preparation: this compound is presented to the panelists on fragrance blotters (smelling strips) at a standardized concentration (e.g., 10% in ethanol).

-

Evaluation Procedure:

-

Panelists dip a fresh blotter into the sample solution.

-

The odor is evaluated at three time points:

-

Top note: Immediately after dipping.

-

Heart note: After 15-30 minutes.

-

Base note: After several hours to assess its tenacity.

-

-

Panelists rate the intensity of various odor attributes (e.g., floral, green, fruity, sweet) on a labeled magnitude scale (e.g., 0-10).

-

-

Data Analysis: The intensity ratings are averaged across panelists to generate a sensory profile of the fragrance ingredient over time.

Signaling Pathway of Odor Perception

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, the general olfactory signal transduction pathway is well-established. Furthermore, studies on the structurally similar cyclothis compound have shown it to activate the OR2A4/7 receptor, which then initiates a cAMP-PKA-dependent signaling cascade.[8]

The likely signaling pathway for this compound is as follows:

-

Binding: this compound molecules bind to a specific G-protein coupled olfactory receptor (GPCR) on the olfactory sensory neuron.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels depolarizes the neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

Mandatory Visualizations

Caption: Experimental workflow for the comprehensive odor characterization of this compound.

Caption: The general olfactory signal transduction pathway initiated by an odorant molecule.

References

- 1. scienomics.com [scienomics.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cetjournal.it [cetjournal.it]

- 4. tandfonline.com [tandfonline.com]

- 5. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 6. researchgate.net [researchgate.net]

- 7. pac.gr [pac.gr]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

Toxicological Profile of Hexyl Salicylate for Risk Assessment: A Technical Guide

Introduction

Hexyl salicylate (B1505791) (CAS No. 6259-76-3) is an aromatic ester widely utilized as a fragrance ingredient in a variety of consumer products, including cosmetics, detergents, and air care products, owing to its characteristic sweet, floral, and fruity odor.[1][2] Despite its widespread use, its toxicological profile necessitates a thorough risk assessment to ensure consumer safety. Regulatory bodies have classified hexyl salicylate as a Category 1 skin sensitizer (B1316253) and a suspected Category 2 reproductive toxicant.[1][2] This classification is primarily based on a combination of in vivo animal data and a "read-across" approach from its metabolites and structural analogues.[1][2]

This technical guide provides a comprehensive overview of the toxicological profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a summary of the risk assessment framework used to establish safe use concentrations.

Metabolism and Pharmacokinetics

A critical aspect of this compound's toxicological evaluation is its metabolic fate. It is understood to undergo rapid and complete hydrolysis in the body, breaking down into its primary metabolites: salicylic (B10762653) acid and 1-hexanol.[1][3] Consequently, the systemic toxicity of this compound is largely attributed to the known toxicological properties of salicylic acid.[3][4] This metabolic pathway is fundamental to the read-across approach used in risk assessments where data on this compound is lacking.[1][2][3]

Caption: Metabolic hydrolysis of this compound.

Toxicological Endpoints

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.[3][4] No data are available for acute inhalation toxicity.[3][4]

| Endpoint | Species | Route | Value (LD50) | Reference |

| Acute Toxicity | Rat | Oral | > 5000 mg/kg | [5][6][7] |

| Acute Toxicity | Rabbit | Dermal | > 5000 mg/kg | [6][8] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats are used. A study on this compound involved 10 rats.[5][7]

-

Procedure:

Skin and Eye Irritation

This compound is classified as a skin irritant.[8][9][10] Animal studies indicate mild to moderate irritation at high concentrations (≥25%), though it is not considered a classifiable irritant under cosmetic use conditions.[3][4] In vivo eye irritation studies in rabbits showed slight, reversible effects.[3][4]

| Endpoint | Test System | Concentration | Result | Reference |

| Skin Irritation | Rabbit (in vivo) | Undiluted | Mild to moderate irritation | [3] |

| Human (Patch Test) | 30% | No irritation | [5][11] | |

| Human (Patch Test) | 3% | No irritation | [5] | |

| Eye Irritation | Rabbit (in vivo) | Undiluted | Slight, reversible irritation (fully resolved by 72h) | [3][4] |

Experimental Protocol: In Vivo Skin Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's dorsal skin is clipped free of fur.

-

A measured amount of the test substance (e.g., 0.5 mL of undiluted this compound) is applied to a small patch of skin.

-

The treated area is covered with a gauze patch for a specified exposure period (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Reactions are scored according to a standardized grading system.

-

-

Results Interpretation: The mean scores for erythema and edema are used to classify the substance's irritation potential.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. SCCS Final Opinion on the use of this compound in cosmetic products – CRITICAL CATALYST [criticalcatalyst.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. chemtexusa.com [chemtexusa.com]

- 7. cir-safety.org [cir-safety.org]

- 8. vigon.com [vigon.com]

- 9. johndwalsh.com [johndwalsh.com]

- 10. directpcw.com [directpcw.com]

- 11. cir-safety.org [cir-safety.org]

Hexyl Salicylate: A Technical Review of its Potential as an Endocrine-Disrupting Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl salicylate (B1505791), a common fragrance ingredient in cosmetic and consumer products, has come under scrutiny regarding its potential as an endocrine-disrupting compound (EDC). This technical guide provides a comprehensive analysis of the available scientific data, focusing on the core evidence and experimental methodologies used to assess its endocrine-disrupting potential. Regulatory bodies, such as the European Scientific Committee on Consumer Safety (SCCS), have concluded that based on current data, hexyl salicylate itself is not considered an endocrine disruptor.[1] However, concerns primarily stem from its rapid and complete metabolism to salicylic (B10762653) acid, a substance suspected of endocrine disruption.[1] The classification of this compound as a Category 2 reproductive toxicant is based on a read-across approach from its metabolite, salicylic acid, and structural analogues like methyl and ethylhexyl salicylates.[1][2] This guide will delve into the in vitro data, the logic of the read-across approach, and the experimental protocols that form the basis of the current scientific understanding.

Regulatory Context and Read-Across Rationale

This compound (CAS No. 6259-76-3) is not currently classified as an endocrine disruptor.[1] However, it is classified as a Category 1 skin sensitizer (B1316253) and a Category 2 reproductive toxicant (suspected human reproductive toxicant).[1] This classification for reproductive toxicity is not based on direct evidence from studies on this compound but rather on a "read-across" approach. This approach uses data from chemically similar substances, in this case, its primary metabolite, salicylic acid, and other salicylates like methyl salicylate.[2] The rationale is that this compound is rapidly and completely metabolized to salicylic acid in the body.[1] Therefore, the systemic toxicity profile of this compound is largely inferred from that of salicylic acid.

Caption: Logical framework for the read-across approach in this compound's toxicological assessment.

In Vitro Endocrine Disruption Screening Data

The primary source of data regarding the potential endocrine activity of salicylic acid comes from the U.S. Environmental Protection Agency's (EPA) Tox21 Endocrine Disruptor Screening Program (EDSP).[1][3] This high-throughput screening program utilizes a battery of in vitro assays to assess a chemical's potential to interact with various components of the endocrine system.

Summary of In Vitro Assay Results for Salicylic Acid

Salicylic acid was tested in a suite of in vitro assays and showed no significant endocrine activity, with one exception of a weakly positive result in an androgen receptor assay.[1][3] The results are summarized in the table below.

| Endocrine Target | Number of Assays | Result |

| Estrogen Receptor | 18 | No activity observed[3][4] |

| Androgen Receptor | 15 | One weakly positive and inconclusive result[3][4] |

| Thyroid Receptor | 9 | No activity observed[3][4] |

| Steroidogenesis | 2 | Not steroidogenic[3][4] |

Experimental Protocols for In Vitro Screening

The U.S. EPA Tox21 program employs a variety of standardized in vitro assays. While specific details for the testing of salicylic acid are not fully provided in the search results, the general methodologies are well-established.

Caption: Generalized experimental workflow for high-throughput in vitro endocrine disruptor screening.

Estrogen and Androgen Receptor Assays: These are typically cell-based reporter gene assays.

-

Principle: A human cell line (e.g., HeLa or T-47D) is genetically modified to contain an estrogen or androgen receptor and a reporter gene (e.g., luciferase) linked to a hormone response element.

-

Methodology:

-

Cells are cultured in multi-well plates.

-

Cells are exposed to various concentrations of the test substance (salicylic acid).

-